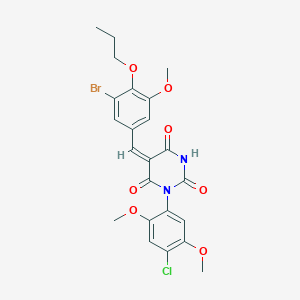![molecular formula C21H16Cl2N2O2 B4900068 bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)
bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPO is a chelating agent that can selectively bind to metal ions, making it useful in the extraction and separation of metal ions from solutions. In
科学的研究の応用
Bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime has been widely used in scientific research for its ability to selectively bind to metal ions. It has been used in the extraction and separation of actinide and lanthanide ions from nuclear waste, as well as in the extraction of metals from ores. This compound has also been used as a chelating agent in analytical chemistry for the determination of metal ions in various samples. Additionally, this compound has been studied for its potential applications in drug delivery systems and as a catalyst in organic reactions.
作用機序
The mechanism of action of bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime involves the formation of a complex between the this compound molecule and a metal ion. The this compound molecule contains two oxygen atoms and two nitrogen atoms that can coordinate with the metal ion, forming a stable complex. The selectivity of this compound for certain metal ions is due to the size and charge of the metal ion, as well as the steric hindrance of the this compound molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and does not cause significant damage to DNA. Additionally, this compound has been shown to have low acute toxicity in animal studies.
実験室実験の利点と制限
The advantages of using bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime in lab experiments include its high selectivity for certain metal ions, its ability to form stable complexes, and its relatively low toxicity. However, the use of this compound can be limited by its solubility in certain solvents and its potential for degradation under certain conditions.
将来の方向性
There are several future directions for research on bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, the use of this compound in drug delivery systems and catalysis is an area of active research. Further studies on the biochemical and physiological effects of this compound could also provide valuable insights into its potential applications.
合成法
The synthesis of bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime involves the reaction of bis(4-chlorophenyl)methanone with 4-methylphenyl isocyanate, followed by the addition of hydroxylamine hydrochloride. The resulting product is purified through recrystallization, yielding this compound as a white crystalline solid. The synthesis of this compound is well-established and has been extensively studied in scientific literature.
特性
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-14-2-12-19(13-3-14)24-21(26)27-25-20(15-4-8-17(22)9-5-15)16-6-10-18(23)11-7-16/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLZCQWVWYLQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-piperidinyl)ethyl]-2-naphthamide](/img/structure/B4900008.png)
![5-(4-bromophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4900010.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)
![5-methyl-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile](/img/structure/B4900026.png)
![methyl 4-(4-hydroxy-3-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4900030.png)
![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)


![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)

![2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4900089.png)
![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)